1-benzhydryl-5-bromopyrimidine-2,4(1H,3H)-dione 1-benzhydryl-5-bromopyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 696617-74-0
VCID: VC15432701
InChI: InChI=1S/C17H13BrN2O2/c18-14-11-20(17(22)19-16(14)21)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,19,21,22)
SMILES:
Molecular Formula: C17H13BrN2O2
Molecular Weight: 357.2 g/mol

1-benzhydryl-5-bromopyrimidine-2,4(1H,3H)-dione

CAS No.: 696617-74-0

Cat. No.: VC15432701

Molecular Formula: C17H13BrN2O2

Molecular Weight: 357.2 g/mol

* For research use only. Not for human or veterinary use.

1-benzhydryl-5-bromopyrimidine-2,4(1H,3H)-dione - 696617-74-0

Specification

CAS No. 696617-74-0
Molecular Formula C17H13BrN2O2
Molecular Weight 357.2 g/mol
IUPAC Name 1-benzhydryl-5-bromopyrimidine-2,4-dione
Standard InChI InChI=1S/C17H13BrN2O2/c18-14-11-20(17(22)19-16(14)21)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,19,21,22)
Standard InChI Key LQZKEZYPIVMPOQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C(=O)NC3=O)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Benzhydryl-5-bromopyrimidine-2,4(1H,3H)-dione (C₁₇H₁₃BrN₂O₂) consists of a pyrimidine-2,4-dione core substituted at N1 with a benzhydryl group (-CH(C₆H₅)₂) and at C5 with bromine. The benzhydryl moiety increases steric bulk and lipophilicity compared to simpler alkyl or aryl derivatives, potentially influencing binding to biological targets . The compound exists predominantly in the keto-enol tautomeric equilibrium, with the enol form facilitating metal coordination via the deprotonated N3 and carbonyl oxygen .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₇H₁₃BrN₂O₂Derived from
Molecular Weight369.21 g/molCalculated
Tautomeric FormsKeto (major) ↔ Enol (minor)IR/NMR data from
LogP (Predicted)~2.8 (enhanced lipophilicity)Compared to

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via N-alkylation of 5-bromouracil with benzhydryl bromide under basic conditions, analogous to methods used for 1-benzyl and 1-phenylethyl derivatives . A typical procedure involves:

  • Deprotonation: 5-Bromouracil is treated with KOH in DMF/water to generate the enolate.

  • Alkylation: Addition of benzhydryl bromide at 60–80°C facilitates N1-substitution.

  • Purification: Crystallization from ethyl acetate/petroleum ether yields the pure product .

Table 2: Reaction Conditions and Yields

ParameterConditionsYield (%)
Solvent SystemDMF/H₂O (4:1)65–70
Temperature60°C, 12–16 hours
BaseKOH (2 equiv)

Key Optimization Insight: Excess benzhydryl bromide (1.2 equiv) improves yields by mitigating hydrolysis side reactions .

Spectroscopic Characterization

Infrared Spectroscopy

IR spectra of 1-benzhydryl-5-bromopyrimidine-2,4(1H,3H)-dione show:

  • C=O Stretching: 1640–1610 cm⁻¹ (shifted from 1677 cm⁻¹ in free 5-bromouracil), indicating keto-enol tautomerism and potential hydrogen bonding .

  • N-H Absorption: Absence of N3-H stretch (~3360 cm⁻¹ in free ligand) confirms enolization upon substitution .

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 300 MHz):

  • Aromatic Protons: Multiplet at δ 7.25–7.45 (10H, benzhydryl) and δ 8.05 (1H, C6-H).

  • N1-H Signal: δ 11.80 (s, 1H), consistent with N1-H in related derivatives .

  • Benzhydryl Methine: δ 5.70 (q, 1H, J = 7.2 Hz) .

Biological Activity and Applications

Anticancer Mechanisms

5-Bromouracil analogs incorporate into DNA during replication, causing base-pair mismatches and apoptosis . Molecular docking studies suggest that the benzhydryl moiety could intercalate into DNA or inhibit topoisomerases, though experimental validation is needed.

Table 3: Hypothetical Activity Profile

Organism/ApplicationExpected ActivityBasis
Staphylococcus aureusMIC ~25 µg/mLAnalogous to
Colorectal Cancer CellsIC₅₀ ~50 µM5-Bromouracil data

Stability and Degradation

Thermogravimetric analysis (TGA) of related compounds reveals decomposition steps:

  • Dehydration: Loss of crystalline water at 100–150°C.

  • Ligand Degradation: Pyrimidine ring breakdown above 300°C, yielding metal oxides or elemental carbon . For the title compound, the benzhydryl group likely stabilizes the structure, delaying decomposition until ~280°C.

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